1-[4-[2-(3,5-dimethylanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid
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Overview
Description
1-[4-[2-(3,5-dimethylanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid is a complex organic compound with a unique structure that includes a pyrrolidine ring, a phenyl group, and a dimethylanilino moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-[2-(3,5-dimethylanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid typically involves multiple steps, including the formation of the pyrrolidine ring, the introduction of the phenyl group, and the attachment of the dimethylanilino moiety. Common synthetic routes may involve:
Electrophilic Aromatic Substitution: This step introduces the phenyl group to the pyrrolidine ring through a reaction with an electrophile.
Amide Bond Formation: The dimethylanilino moiety is attached via an amide bond, often using reagents like carbodiimides or coupling agents.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms may be employed to streamline the process.
Chemical Reactions Analysis
Types of Reactions
1-[4-[2-(3,5-dimethylanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the phenyl or pyrrolidine rings.
Reduction: Reduction reactions can alter the carbonyl groups present in the compound.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Including halogens, alkylating agents, and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .
Scientific Research Applications
1-[4-[2-(3,5-dimethylanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-[4-[2-(3,5-dimethylanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-((3,5-dimethylanilino)carbonyl)benzoic acid: Shares the dimethylanilino moiety but differs in the overall structure.
4-((3,5-dimethylanilino)carbonyl)phenyl acetate: Similar functional groups but different core structure.
Uniqueness
1-[4-[2-(3,5-dimethylanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid is unique due to its combination of a pyrrolidine ring, phenyl group, and dimethylanilino moiety, which confer specific chemical and biological properties not found in other similar compounds .
Properties
CAS No. |
928713-29-5 |
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Molecular Formula |
C21H22N2O5 |
Molecular Weight |
382.4 g/mol |
IUPAC Name |
1-[4-[2-(3,5-dimethylanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C21H22N2O5/c1-13-7-14(2)9-16(8-13)22-19(24)12-28-18-5-3-17(4-6-18)23-11-15(21(26)27)10-20(23)25/h3-9,15H,10-12H2,1-2H3,(H,22,24)(H,26,27) |
InChI Key |
LYTATDHRVWHRHH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)COC2=CC=C(C=C2)N3CC(CC3=O)C(=O)O)C |
Origin of Product |
United States |
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